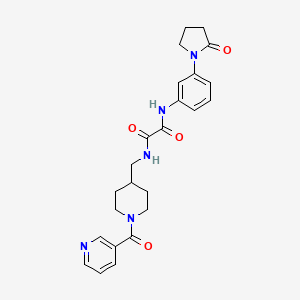
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements from piperidine, nicotinoyl, and oxalamide structures, positioning it as a candidate for various biological activities, particularly in the treatment of neurological disorders and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of 368.43 g/mol. The compound features:
- Piperidine Ring : Known for its diverse biological activities.
- Nicotinoyl Group : Implicated in neuropharmacological effects.
- Oxalamide Linkage : Enhances solubility and bioavailability.
Target Interactions
Research indicates that this compound primarily interacts with Nicotinamide N-Methyltransferase (NNMT) , an enzyme involved in various metabolic processes. Inhibition of NNMT may have therapeutic implications for conditions such as:
- Neurological disorders
- Cancer
Biochemical Pathways
The compound influences several biochemical pathways, particularly those related to:
- Cellular Metabolism : By inhibiting NNMT, it alters the metabolism of nicotinamide derivatives.
- Apoptosis : Induces apoptosis in tumor cells through modulation of caspase pathways.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against NNMT. This inhibition leads to:
- Increased levels of nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism.
Efficacy Against Cancer Cells
The compound has been tested on various cancer cell lines, demonstrating its ability to induce apoptosis through the following mechanisms:
| Mechanism | Effect |
|---|---|
| Caspase Activation | Upregulation of cleaved caspase-3 |
| Gene Expression | Induction of HIF-1α and downstream targets |
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing insights into potential applications:
- Study on NNMT Inhibition : A study published in Medicinal Chemistry indicated that compounds similar to this compound effectively inhibited NNMT, leading to increased cellular NAD+ levels and improved metabolic profiles in neuronal cells .
- Cancer Cell Apoptosis : Research demonstrated that oxalamide derivatives could significantly reduce viability in hepatic cancer cells by promoting apoptosis through caspase activation pathways .
Propiedades
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c30-21-7-3-11-29(21)20-6-1-5-19(14-20)27-23(32)22(31)26-15-17-8-12-28(13-9-17)24(33)18-4-2-10-25-16-18/h1-2,4-6,10,14,16-17H,3,7-9,11-13,15H2,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQEGVEWGXNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














